molecular formula C11H15NO2 B1372127 4-[2-(Dimethylamino)ethyl]benzoic acid CAS No. 767258-89-9

4-[2-(Dimethylamino)ethyl]benzoic acid

Cat. No.: B1372127
CAS No.: 767258-89-9
M. Wt: 193.24 g/mol
InChI Key: JDFDJNNXQVYWMX-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]benzoic acid is a valuable chemical building block in organic and medicinal chemistry research. This aromatic carboxylic acid, featuring a basic dimethylaminoethyl side chain, serves as a versatile synthon for constructing more complex molecules. Its structure suggests potential applications in the development of novel pharmaceutical compounds, particularly as it shares key functional groups with established active ingredients. For instance, the 2-(dimethylamino)ethyl moiety is a common pharmacophore found in various approved drugs and research compounds, including local anesthetics like tetracaine . Researchers can utilize this compound to create analogs for structure-activity relationship (SAR) studies or as a precursor in synthesizing compound libraries for high-throughput screening. The compound is offered exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) and conduct all appropriate risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFDJNNXQVYWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways for 4 2 Dimethylamino Ethyl Benzoic Acid and Analogues

Strategies for the Construction of the 4-[2-(Dimethylamino)ethyl]benzoic Acid Core

The assembly of the target molecule can be approached through several strategic pathways, primarily involving either the construction of the side chain onto a pre-existing benzoic acid framework or the modification of a precursor molecule that already contains the basic carbon skeleton.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for constructing the this compound core, allowing for the careful introduction and modification of functional groups. A common and highly effective strategy is reductive amination.

Reductive Amination Pathway: A prominent synthetic route begins with a commercially available precursor, such as 4-acetylbenzoic acid. This pathway involves the direct reaction of the ketone carbonyl group with dimethylamine (B145610) in the presence of a reducing agent. wikipedia.org

Imine/Iminium Ion Formation: 4-acetylbenzoic acid reacts with dimethylamine under weakly acidic conditions to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form an iminium ion.

Reduction: The iminium ion is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu

This one-pot procedure is highly efficient for preparing tertiary amines and avoids the over-alkylation issues often associated with direct alkylation of amines. masterorganicchemistry.com

Cross-Coupling and Side-Chain Elaboration Pathway: Another powerful approach involves building the ethyl side chain using carbon-carbon bond-forming reactions, such as the Heck or Wittig reactions.

Formation of 4-Vinylbenzoic Acid: The synthesis can commence from 4-bromobenzoic acid. A palladium-catalyzed Heck reaction with ethylene (B1197577) gas provides a direct route to 4-vinylbenzoic acid. wikipedia.orglibretexts.org Alternatively, 4-formylbenzoic acid can be converted to 4-vinylbenzoic acid via the Wittig reaction, using a phosphonium (B103445) ylide such as methylenetriphenylphosphorane. chegg.comrsc.org

Functionalization of the Vinyl Group: The resulting vinyl group is a versatile handle for further modification. For instance, anti-Markovnikov hydrobromination can yield 4-(2-bromoethyl)benzoic acid.

Introduction of the Dimethylamino Group: The final step involves a nucleophilic substitution reaction where 4-(2-bromoethyl)benzoic acid is treated with an excess of dimethylamine to yield the target compound, this compound.

Functional Group Interconversion and Derivatization

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic conversion of one functional group into another. ic.ac.uk In the context of synthesizing this compound and its analogues, FGI plays a crucial role in the final steps of amine formation.

One key FGI strategy involves the methylation of a primary or secondary amine precursor. For example, a synthetic route could first establish a 4-(2-aminoethyl)benzoic acid core. This primary amine can then be converted to the target tertiary amine using the Eschweiler-Clarke reaction. wikipedia.orgnrochemistry.com This reaction utilizes excess formic acid and formaldehyde (B43269) to exhaustively methylate the primary amine, with the significant advantage that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org

Derivatization of the carboxylic acid group is another important consideration. During certain synthetic steps, particularly those involving organometallic reagents or strong reducing agents, the acidic proton of the carboxyl group can be problematic. Therefore, it is often protected as an ester (e.g., a methyl or ethyl ester). Following the completion of the desired transformations on other parts of the molecule, the ester is easily hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the core reactions is vital for optimizing conditions and predicting outcomes.

Reductive Amination Mechanism: The reaction proceeds through two main stages. First, the nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of 4-acetylbenzoic acid. After proton transfer, a hemiaminal is formed, which then eliminates a molecule of water to generate a resonance-stabilized iminium ion. In the second stage, a hydride reducing agent, such as sodium cyanoborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. masterorganicchemistry.comharvard.edu The choice of a slightly weaker reducing agent like NaBH₃CN is critical, as it is less likely to reduce the starting ketone before the imine has a chance to form. masterorganicchemistry.com

Heck Reaction Mechanism: This palladium-catalyzed reaction follows a well-established catalytic cycle. wikipedia.org It begins with the oxidative addition of an aryl halide (e.g., 4-bromobenzoic acid) to a Pd(0) complex, forming a Pd(II) species. Next, the alkene (e.g., ethylene) coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond. A subsequent β-hydride elimination releases the product (4-vinylbenzoic acid) and a palladium-hydride species. Finally, reductive elimination, typically involving a base, regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Eschweiler-Clarke Reaction Mechanism: This reaction begins with the formation of an iminium ion from the amine and formaldehyde. youtube.com Formic acid then serves as the hydride source, transferring a hydride to the iminium ion to form the methylated amine and releasing carbon dioxide. wikipedia.org For a primary amine, this process is repeated to achieve dimethylation. The reaction is driven to completion by the irreversible loss of CO₂ gas. wikipedia.org

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to synthetic organic chemistry to minimize environmental impact and enhance safety. rsc.org The synthesis of this compound can be made more sustainable through several approaches.

Catalytic Processes: Employing catalytic methods, such as the Heck reaction or catalytic reductive amination, is inherently greener than using stoichiometric reagents. wikipedia.orgmdpi.com Catalysis improves atom economy by reducing the amount of waste generated.

One-Pot Reactions: The one-pot reductive amination is an excellent example of a green synthetic procedure. By combining multiple reaction steps into a single operation, it reduces the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. gctlc.org

Safer Reagents and Solvents: Traditional reductive aminations often used highly toxic reagents like sodium cyanoborohydride. The development of safer alternatives, such as sodium triacetoxyborohydride or catalytic hydrogenation, represents a significant green advancement. harvard.edu Furthermore, performing reactions in greener solvents like ethanol (B145695) or even water, where possible, reduces reliance on volatile and hazardous organic solvents. gctlc.orgorganic-chemistry.org For instance, certain Heck reactions have been successfully performed in aqueous media or using recyclable solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org

Optimization of Reaction Conditions and Yields for Research-Scale Production

Optimizing reaction parameters is crucial for maximizing yield and purity in a research setting. For a key transformation like the reductive amination of 4-acetylbenzoic acid, several variables can be fine-tuned.

pH Control: The rate of iminium ion formation is pH-dependent. The reaction is typically carried out in a weakly acidic medium (pH 6-7) to facilitate both carbonyl protonation (activating it for nucleophilic attack) and ensure the amine is sufficiently nucleophilic. harvard.edu

Choice of Reducing Agent: The nature of the reducing agent impacts selectivity and reactivity. While NaBH₄ can be used, NaBH₃CN and NaBH(OAc)₃ are often preferred as they are stable under mildly acidic conditions and selectively reduce the iminium ion over the ketone. masterorganicchemistry.com

Solvent and Temperature: The choice of solvent must ensure the solubility of all reactants. Methanol or ethanol are common choices. Temperature can influence reaction rates, but milder conditions are often preferred to minimize side reactions.

Stoichiometry: The relative amounts of the amine and reducing agent are optimized to ensure complete conversion of the starting material. An excess of the amine can be used to drive the initial imine formation.

The following interactive table illustrates a hypothetical optimization study for the reductive amination step.

EntryReducing AgentSolventpHYield (%)
1NaBH₄Methanol8.045
2NaBH₃CNMethanol8.068
3NaBH₃CNMethanol6.592
4NaBH(OAc)₃1,2-DichloroethaneN/A (AcOH added)95
5H₂/Pd-CEthanol7.089

This table presents hypothetical data for illustrative purposes. Entry 1 shows a lower yield, as NaBH₄ can also reduce the starting ketone. Adjusting the pH (Entry 3) significantly improves the yield with NaBH₃CN by favoring iminium ion formation and stability. harvard.edu The use of NaBH(OAc)₃ (Entry 4) often provides excellent yields under slightly different conditions and avoids the use of cyanide-based reagents. harvard.edu

Sophisticated Spectroscopic and Analytical Characterization Techniques for 4 2 Dimethylamino Ethyl Benzoic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 4-[2-(Dimethylamino)ethyl]benzoic acid, the FT-IR spectrum is expected to exhibit several characteristic absorption bands.

The most prominent feature would be the carbonyl (C=O) stretching vibration of the carboxylic acid group, typically observed in the region of 1700-1725 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The presence of intermolecular hydrogen bonding, likely leading to the formation of a dimeric structure, can broaden this peak and shift it to a lower wavenumber. spectroscopyonline.com Another key feature is the broad O-H stretching band of the carboxylic acid, which is expected to appear in the range of 2500-3300 cm⁻¹. spectroscopyonline.com

The C-H stretching vibrations of the aromatic ring are anticipated to be in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the ethyl and dimethylamino groups would appear between 2800 and 3000 cm⁻¹. The C-N stretching of the tertiary amine is expected around 1260-1020 cm⁻¹. Aromatic C=C stretching vibrations will likely produce peaks in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane bending of the aromatic C-H bonds can also provide information about the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
O-H Stretch2500-3300 (broad)Carboxylic Acid
C-H Stretch (Aromatic)3000-3100Aryl
C-H Stretch (Aliphatic)2800-3000Ethyl, Dimethylamino
C=O Stretch1700-1725Carboxylic Acid
C=C Stretch (Aromatic)1450-1600Aryl
C-N Stretch1260-1020Tertiary Amine
O-H Bend1350-1450Carboxylic Acid
C-O Stretch1210-1320Carboxylic Acid

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

In the ¹H NMR spectrum, distinct signals are expected for each unique proton environment. The protons on the benzene ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these aromatic protons will be influenced by the electron-donating dimethylaminoethyl group and the electron-withdrawing carboxylic acid group. The methylene (B1212753) protons of the ethyl group adjacent to the aromatic ring and the nitrogen atom will appear as triplets in the aliphatic region (likely δ 2.5-3.5 ppm). The methyl protons of the dimethylamino group would be expected to show a singlet further upfield (around δ 2.2-2.8 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm). askfilo.com

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon of the carbonyl group in the carboxylic acid is expected to have the most downfield chemical shift (δ 165-185 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbon attached to the carboxylic acid and the carbon attached to the ethyl group having distinct chemical shifts due to the substituent effects. The carbons of the ethyl chain and the dimethylamino group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR Predicted δ (ppm) Splitting Pattern Integration
Carboxylic Acid (-COOH)10-13broad singlet1H
Aromatic (Ha)7.8-8.2doublet2H
Aromatic (Hb)7.2-7.6doublet2H
Methylene (-CH₂-Ar)2.8-3.2triplet2H
Methylene (-CH₂-N)2.6-3.0triplet2H
Methyl (-N(CH₃)₂)2.2-2.8singlet6H
¹³C NMR Predicted δ (ppm)
Carbonyl (-COOH)165-185
Aromatic (C-COOH)128-132
Aromatic (C-CH₂CH₂N(CH₃)₂)145-150
Aromatic (CH)125-135
Methylene (-CH₂-Ar)30-40
Methylene (-CH₂-N)50-60
Methyl (-N(CH₃)₂)40-50

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the calculated monoisotopic mass is 193.1103 g/mol . nih.gov HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group as CO₂ or H₂O and CO. fu-berlin.dedocbrown.info For this compound, a characteristic fragmentation would be the cleavage of the C-C bond between the ethyl group and the benzene ring, leading to the formation of a stable benzylic cation. Another likely fragmentation is the loss of the dimethylamino group. The precise masses of these fragments, as determined by HRMS, can be used to confirm their elemental compositions and support the proposed structure. sci-hub.se

Table 3: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Possible FragmentFormula
193.1103[M]⁺C₁₁H₁₅NO₂
178.0868[M - CH₃]⁺C₁₀H₁₂NO₂
148.0970[M - COOH]⁺C₁₀H₁₄N
132.0657[M - H₂O - CO]⁺C₉H₉O
105.0704[C₆H₅CO]⁺C₇H₅O
77.0391[C₆H₅]⁺C₆H₅
58.0657[CH₂=N(CH₃)₂]⁺C₃H₈N

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on the structures of similar benzoic acid derivatives, it is highly probable that this compound crystallizes in a centrosymmetric space group, forming hydrogen-bonded dimers through the carboxylic acid groups. researchgate.net This dimerization involves the formation of a characteristic eight-membered ring through two O-H···O hydrogen bonds. The analysis would also reveal the conformation of the dimethylaminoethyl side chain and its orientation relative to the benzene ring. The packing of these dimers in the crystal lattice, influenced by weaker intermolecular forces such as van der Waals interactions and C-H···O or C-H···π interactions, would also be elucidated.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The spectrum is expected to show π → π* transitions associated with the benzene ring. The presence of the electron-donating dimethylaminoethyl group and the electron-withdrawing carboxylic acid group can influence the position and intensity of these absorption bands.

Solvatochromism is the phenomenon where the position of the UV-Vis absorption maximum (λmax) changes with the polarity of the solvent. ijcce.ac.ir Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can provide insights into the nature of its electronic ground and excited states. A positive solvatochromism (a red shift or bathochromic shift to longer wavelengths in more polar solvents) would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a blue shift or hypsochromic shift to shorter wavelengths in more polar solvents) would indicate a less polar excited state. Given the presence of the polar carboxylic acid and dimethylamino groups, significant solvatochromic effects are anticipated.

Computational and Theoretical Chemistry of 4 2 Dimethylamino Ethyl Benzoic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For derivatives of benzoic acid, DFT calculations, often employing functionals like B3LYP, are utilized to predict their structural, electronic, and vibrational characteristics with a high degree of accuracy. These computational approaches allow for a detailed analysis of the molecule in its ground state.

Electronic Structure Analysis (HOMO/LUMO, Charge Transfer)

The electronic behavior of 4-[2-(Dimethylamino)ethyl]benzoic acid is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In related dimethylamino-substituted benzoic acid derivatives, the HOMO is typically localized on the electron-donating dimethylamino group and the benzene (B151609) ring, while the LUMO is centered on the electron-withdrawing carboxylic acid group. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon electronic excitation. This charge transfer is a key feature of similar molecules and is expected to be present in this compound as well.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Compound (4-Dimethylaminobenzoic acid)

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap (ΔE)3.9 eV
Ionization Potential (I)5.8 eV
Electron Affinity (A)1.9 eV

Note: Data is for a structurally similar compound and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Profiling

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential). Green and yellow represent intermediate potential values.

For a molecule like this compound, the MEP profile would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the methyl groups on the amino moiety would exhibit a positive potential (blue), indicating sites for potential nucleophilic interaction. The benzene ring would likely show a region of intermediate potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, coupled with DFT calculations, provides a detailed picture of the molecular vibrations of this compound. Theoretical calculations of vibrational frequencies and their corresponding normal modes allow for the assignment of experimental infrared (IR) and Raman spectra. For similar benzoic acid derivatives, characteristic vibrational modes include the O-H stretching of the carboxylic acid, C=O stretching, C-N stretching of the amino group, and various aromatic C-H and C-C stretching and bending modes. actascientific.comresearchgate.netmdpi.com

The calculated vibrational frequencies are often scaled to better match experimental data, accounting for anharmonicity and the limitations of the theoretical model. The analysis of these vibrations provides confirmation of the molecular structure and insights into the strength of its chemical bonds.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Related Benzoic Acid Derivative

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch~3600
CarbonylC=O Stretch~1700
Aromatic RingC-C Stretch~1600
DimethylaminoC-N Stretch~1350

Note: Frequencies are approximate and based on calculations for similar molecules. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions and charge delocalization within a molecule. It provides a description of the Lewis-like chemical bonding and allows for the quantification of the energetic significance of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

In the context of this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the nitrogen atom in the dimethylamino group to the π* anti-bonding orbitals of the benzene ring and the carbonyl group. These interactions contribute to the stability of the molecule. The strength of these donor-acceptor interactions can be evaluated by second-order perturbation theory, providing a quantitative measure of their stabilizing energy.

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis of a Similar Amine-Substituted Aromatic Compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)π* (C=C)High
π (C=C)π* (C=O)Moderate

Note: LP denotes a lone pair. E(2) represents the stabilization energy. This table is illustrative for a related molecular structure.

Fukui Functions and Electron Localization Function (ELF) Studies

Fukui functions are used in conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density with respect to a change in the number of electrons. By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to participate in chemical reactions.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org ELF analysis offers a visual representation of electron pairing and chemical bonding. wikipedia.orgjussieu.fr For this compound, an ELF plot would delineate the core, bonding, and non-bonding electron pairs, clearly showing the covalent bonds and the lone pairs on the nitrogen and oxygen atoms. researchgate.nettaylorandfrancis.com This provides an intuitive and chemically meaningful picture of the electron distribution. wikipedia.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design and discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is often expressed as a binding energy score. A lower binding energy generally indicates a more stable and favorable interaction. The simulations also reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not widely published, research on similar benzoic acid derivatives has shown their potential to interact with various biological targets. For instance, derivatives of 4-(benzylideneamino)benzoic acid have been investigated for their binding to different enzymes. researchgate.net Such studies provide a framework for how this compound could be modeled in docking simulations to explore its potential biological activities.

Table 4: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Protein Target

ParameterValue
Binding Energy (kcal/mol)-7.5
Interacting ResiduesTYR 122, SER 250, HIS 98
Types of InteractionsHydrogen Bonding, Pi-Pi Stacking

Note: This data is hypothetical and for illustrative purposes to demonstrate the output of a molecular docking simulation.

Prediction of Binding Energies and Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction modes of a ligand with a biological target.

While specific docking studies for "this compound" are not extensively documented, research on structurally similar compounds, such as aminobenzoic acid derivatives, provides valuable insights. For instance, molecular docking studies of various 4-aminobenzoic acid derivatives have been conducted to evaluate their potential as inhibitors for different enzymes. In one study, novel 4-acetamido-3-aminobenzoic acid derivatives were synthesized and docked against microbial neuraminidase, with some compounds showing high docking scores of over -9 kJ/mol, indicating strong binding potential rjptonline.org.

Another study on aminobenzoic acid derivatives as cholinesterase inhibitors reported binding energy values as low as -9.54 kcal/mol for some compounds against acetylcholinesterase researchgate.net. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in a study of isatin-aminobenzoic acid hybrids, docking simulations were used to understand the binding mode of these inhibitors within the active site of the B. subtilis histidine kinase/Walk enzyme nih.gov.

The binding energy and interaction modes of "this compound" can be inferred by comparing its structure to these studied analogs. The presence of the carboxylic acid group, the aromatic ring, and the tertiary amine in "this compound" suggests its capability to form a variety of interactions, including hydrogen bonds via the carboxyl group and the nitrogen atom, as well as π-π stacking interactions involving the benzene ring.

Compound ClassTargetPredicted Binding Energy (kcal/mol)Reference
4-acetamido-3-aminobenzoic acid derivativesMicrobial Neuraminidase> -9 kJ/mol (approx. -2.15 kcal/mol) rjptonline.org
Aminobenzoic acid derivativesAcetylcholinesterase-9.54 researchgate.net
Aminobenzoic acid derivativesButyrylcholinesterase-5.53 researchgate.net

Characterization of Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking)

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. For "this compound," hydrogen bonding and π-stacking are expected to be the most significant non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, benzoic acid and its derivatives often form hydrogen-bonded dimers. Computational studies on substituted benzoic acids have confirmed the stability of these dimeric structures ucl.ac.uk. The nitrogen atom of the dimethylamino group can also act as a hydrogen bond acceptor.

Interaction TypeParticipating GroupsSignificance
Hydrogen BondingCarboxylic acid, Dimethylamino groupFormation of dimers and stabilization of crystal structures.
Pi-StackingBenzene ringContributes to the stability of molecular aggregates and crystal packing.
C-H...π interactionsAlkyl chains and benzene ringFurther stabilizes the three-dimensional structure. icm.edu.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.

QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are crucial for their inhibitory activity nih.gov. The presence of specific functional groups, such as hydroxyl groups, was also found to be beneficial, while the presence of heteroatoms at certain positions decreased the activity nih.gov.

For compounds structurally related to "this compound," QSAR models could be developed to predict various properties, such as antimicrobial or anticancer activity. The descriptors used in such models would likely include electronic, steric, and hydrophobic parameters. For example, a QSAR study on a series of N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles used parameters like molar refractivity (MR), partition coefficient (logP), and Hammett constants (σ) to correlate the structure with antimicrobial activity mdpi.com.

The development of a QSAR model for "this compound" and its analogs would involve the calculation of a wide range of molecular descriptors and the use of statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model nih.gov.

Compound ClassTarget ActivityImportant DescriptorsReference
Benzoylaminobenzoic acid derivativesFabH inhibitionHydrophobicity, Molar Refractivity, Aromaticity nih.gov
N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazolesAntimicrobial activityMolar Refractivity (MR), logP, Hammett constants (σ) mdpi.com

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties.

"this compound" possesses a donor group (dimethylamino) and an acceptor group (benzoic acid) connected through a π-system (the benzene ring), which suggests it may have NLO properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. These calculations can provide values for key NLO parameters such as the first hyperpolarizability (β).

Studies on substituted benzoic acids have shown that the nature and position of the substituent groups can significantly influence the NLO response. For instance, DFT calculations on 2-(4-hydroxyphenylazo)benzoic acid have been used to compute its polarizability and first hyperpolarizability researchgate.net. Similarly, the NLO properties of other benzoic acid derivatives have been investigated using computational methods, revealing the importance of intramolecular charge transfer for a high NLO response orientjchem.orgacs.org.

The predicted NLO properties of "this compound" would likely be influenced by the electron-donating strength of the dimethylaminoethyl group and the electron-withdrawing strength of the carboxylic acid group. DFT calculations could be employed to optimize the geometry of the molecule and compute its electronic properties, including the dipole moment, polarizability, and hyperpolarizability, to assess its potential as an NLO material.

Compound ClassComputational MethodPredicted NLO ParametersReference
2-(4-hydroxyphenylazo)benzoic acidDFT/B3LYPPolarizability, First Hyperpolarizability researchgate.net
3-Methoxy-2,4,5-trifluorobenzoic acidDFTElectronic and thermodynamic parameters orientjchem.org
Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylatesDFT (M06/6-311G(d,p), CAM-B3LYP/6-311G(d,p))First Hyperpolarizability (βtot) acs.org

Structure Activity Relationship Sar Principles and Molecular Design in 4 2 Dimethylamino Ethyl Benzoic Acid Systems

Impact of Substituent Variation on Molecular Functionality

For instance, in the broader family of benzoic acid-based local anesthetics, modifications to the aromatic ring have been shown to have a profound effect. The introduction of electron-donating groups, such as amino or alkoxy groups, at the ortho or para positions of the benzoic acid ring can enhance the electron density of the carbonyl oxygen, which is often associated with increased anesthetic potency. pharmacy180.com Conversely, electron-withdrawing groups can also lead to an increase in local anesthetic properties. pharmacy180.com

The nature of the alkyl chain connecting the aromatic ring to the amino group also influences activity. For example, in a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, which share a similar structural motif, shortening the alkyl chain from three to two carbons resulted in a considerable reduction in inhibitory potency. researcher.life

Furthermore, the substitution on the terminal amino group is a critical determinant of activity. Replacing the dimethylamino moiety with a diethylamino group has been observed to decrease activity in some systems. researcher.life Tertiary amines are generally considered more effective than secondary or primary amines, which tend to be more irritating or less active. youtube.com

To illustrate the impact of these variations, the following table summarizes the general SAR principles observed in related benzoic acid derivatives:

Molecular ComponentVariationImpact on Activity
Aromatic Ring Electron-donating groups (e.g., -NH2, -OR) at ortho/para positionsGenerally increases potency
Electron-withdrawing groups (e.g., -Cl) at ortho/para positionsCan also increase potency
Substitution at the meta positionTends to decrease activity
Intermediate Chain Shortening of the alkyl chainOften leads to reduced potency
Branching of the alkyl chainCan increase duration of action by hindering hydrolysis
Replacement of ester with amideIncreases stability against metabolic hydrolysis
Terminal Amino Group Tertiary amines (e.g., -N(CH3)2)Generally optimal for activity
Secondary amines (e.g., -NHCH3)May have longer duration but can be more irritating
Primary amines (e.g., -NH2)Often inactive or irritating

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target and elicit a response. For flexible molecules like 4-[2-(Dimethylamino)ethyl]benzoic acid, which possess several rotatable bonds, understanding the preferred spatial arrangement is key to deciphering its mechanism of action. Conformational analysis of this and related systems, such as the local anesthetic procaine (B135), has been a subject of investigation to understand how their shape influences their interaction with receptors, like voltage-gated sodium channels.

Quantum chemical studies on procaine analogues have been employed to determine the most stable conformations and to propose a model for the pharmacologically active conformation. nih.gov These studies suggest that a specific torsional angle within the aminoalkyl chain is preferred for optimal interaction with the receptor. nih.gov The distance between the terminal nitrogen atom and the ester oxygen has also been identified as a crucial parameter. In a study of semi-rigid conformational analogues of procaine, a correlation was found between this N-O distance and antifibrillatory activity, with increased distance leading to higher potency, but also increased toxicity. nih.gov

Computational and spectroscopic methods are valuable tools for these analyses. Molecular docking simulations can predict the binding orientation of different conformers within a target's active site, providing insights into the specific interactions that stabilize the complex. tandfonline.com Spectroscopic techniques, such as nuclear magnetic resonance (NMR), can provide experimental evidence for the conformational preferences of molecules in solution. tandfonline.com

The key conformational features influencing the biological recognition of procaine-like molecules are summarized below:

Conformational ParameterImportance in Biological Recognition
Torsional angle of the O-C-C-N fragment A specific gauche conformation is often proposed as the bioactive conformation for interaction with the receptor.
Distance between the terminal nitrogen and the ester oxygen This distance has been correlated with the potency and toxicity of some procaine analogues. nih.gov
Overall molecular shape (e.g., extended vs. folded) The ability of the molecule to adopt a specific shape to fit into the binding pocket of the target protein is crucial for its activity.

Rational Design of Analogues for Enhanced Specificity

The principles of SAR and conformational analysis provide the foundation for the rational design of new analogues with improved therapeutic profiles, such as enhanced potency and target specificity. The goal of rational drug design is to move beyond trial-and-error synthesis and instead use a deep understanding of the drug-target interaction to create molecules with desired properties.

In the context of local anesthetics and related compounds, several strategies have been employed to design novel analogues. One approach involves the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic properties. For example, replacing the ester linkage in procaine with a more stable amide linkage led to the development of lidocaine, which has a longer duration of action due to its resistance to hydrolysis by plasma esterases. nih.gov

Another strategy is to modify the substitution pattern on the aromatic ring to enhance interactions with the target receptor. For instance, in the design of novel soluble epoxide hydrolase inhibitors based on a 4-benzamidobenzoic acid scaffold, modifications to the phenyl ring were explored to optimize binding to the enzyme's active site. nih.gov

Computational tools play a significant role in modern rational drug design. Molecular modeling and docking studies can be used to predict how a designed analogue will bind to its target, allowing for the in silico screening of many potential compounds before they are synthesized. mdpi.com This approach saves time and resources and increases the likelihood of discovering potent and selective molecules.

The following table outlines some rational design strategies that have been applied to benzoic acid derivatives:

Design StrategyExample ApplicationDesired Outcome
Bioisosteric Replacement Replacing the ester group with an amide group in local anesthetics. nih.govIncreased metabolic stability and duration of action.
Substituent Modification Adding specific substituents to the aromatic ring to enhance binding affinity. nih.govImproved potency and selectivity for the target enzyme or receptor.
Conformational Constraint Introducing structural rigidity to lock the molecule in its bioactive conformation. nih.govIncreased potency by reducing the entropic penalty of binding.
Molecular Hybridization Combining structural features from different known active compounds.Development of novel scaffolds with potentially new or improved activities.

Comparative SAR Studies Across Benzoic Acid Derivative Families

To gain a broader understanding of the SAR of this compound, it is instructive to compare it with other families of benzoic acid derivatives that have been studied for various biological activities. Such comparative studies can reveal common structural requirements for activity as well as features that confer specificity for a particular target.

For example, a comparison of the SAR of ester-type local anesthetics (like procaine) with amide-type local anesthetics (like lidocaine) highlights the critical role of the intermediate chain. nih.gov While both classes share the general three-component structure, the difference in the connecting linkage has significant implications for their metabolism and duration of action. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted on various series of benzoic acid derivatives to correlate their physicochemical properties with their biological activities. For instance, a QSAR study on the toxicity of benzoic acids to different organisms revealed that hydrophobicity (log P) and electronic parameters (pKa or ELUMO) were key predictors of toxicity. mdpi.com Another QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents found that inhibitory activity increased with hydrophobicity, molar refractivity, and the presence of a hydroxyl group. pharmacy180.com

These comparative studies underscore a set of recurring themes in the SAR of benzoic acid derivatives. Hydrophobicity is frequently a key determinant of activity, as it governs the ability of the molecule to cross cell membranes and reach its target. Electronic properties, influenced by the substituents on the aromatic ring, are also consistently important for receptor binding and catalytic inhibition.

The following table provides a comparative overview of key SAR determinants across different families of benzoic acid derivatives:

Family of Benzoic Acid DerivativesKey SAR DeterminantsCommon Biological Activity
4-Aminobenzoic acid esters (e.g., Procaine) Aromatic amino group, ester linkage, tertiary amino group. pharmacy180.comLocal Anesthesia
4-(2-Chloroacetamido)benzoic acid derivatives Amide linkage, chloroacetyl group. nih.govLocal Anesthesia
Benzoylaminobenzoic acid derivatives Hydrophobicity, molar refractivity, aromaticity. pharmacy180.comAntibacterial
Substituted Benzoic Acids Hydrophobicity (log P), electronic parameters (pKa). mdpi.comGeneral Toxicity

By examining these different families, it becomes clear that while the benzoic acid scaffold is a versatile starting point for the development of bioactive molecules, the specific biological activity is finely tuned by the nature and arrangement of the substituents.

Mechanistic Biochemical and Biological Studies of 4 2 Dimethylamino Ethyl Benzoic Acid

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The structure of 4-[2-(Dimethylamino)ethyl]benzoic acid, featuring a carboxylic acid group, a tertiary amine, and an aromatic ring, suggests the potential for various non-covalent interactions with biological macromolecules.

Ligand-Binding Site Characterization

Without experimental data, the characterization of a specific ligand-binding site is hypothetical. However, the functional groups of the compound would likely interact with corresponding residues in a protein's binding pocket. The negatively charged carboxylate group could form ionic bonds with positively charged amino acid residues such as lysine (B10760008) or arginine. The tertiary amine could act as a hydrogen bond acceptor. The benzene (B151609) ring could engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine, or participate in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Elucidation of Hydrogen Bonding Networks in Enzyme Active Sites

The carboxylic acid group of this compound is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. In an enzyme's active site, it could form hydrogen bonds with the side chains of polar amino acids like serine, threonine, and tyrosine, or with the peptide backbone. The dimethylamino group can function as a hydrogen bond acceptor. The specific geometry and strength of these hydrogen bonds would be critical in determining the binding affinity and specificity of the compound for a particular enzyme.

Biotransformation Pathways and Metabolite Identification

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolic Reactions

Phase I metabolism of this compound would likely be catalyzed by cytochrome P450 (CYP) enzymes. Potential reactions include:

N-Demethylation: The removal of one or both methyl groups from the dimethylamino moiety to form the corresponding N-monomethyl and primary amine metabolites.

N-Oxidation: The oxidation of the tertiary amine to form an N-oxide metabolite.

Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring, likely at a position ortho or meta to the existing substituents.

Hypothetical Phase I Metabolites of this compound

Metabolite NameMetabolic Reaction
4-[2-(Methylamino)ethyl]benzoic acidN-Demethylation
4-(2-Aminoethyl)benzoic acidN-Didemethylation
4-[2-(Dimethylamino-N-oxide)ethyl]benzoic acidN-Oxidation
3-Hydroxy-4-[2-(dimethylamino)ethyl]benzoic acidAromatic Hydroxylation

Phase II Conjugation Reactions

The parent compound and its Phase I metabolites, particularly those with hydroxyl or carboxyl groups, could undergo Phase II conjugation reactions.

Glucuronidation: The carboxylic acid group is a prime candidate for conjugation with glucuronic acid, a common pathway for carboxylic acid-containing compounds. This would be catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: If aromatic hydroxylation occurs, the resulting phenolic group could be conjugated with a sulfate (B86663) group by sulfotransferases (SULTs).

Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with amino acids, such as glycine (B1666218) or glutamine.

Hypothetical Phase II Metabolites of this compound

Metabolite NameConjugation Reaction
4-[2-(Dimethylamino)ethyl]benzoyl-β-D-glucuronideGlucuronidation
3-(Sulfooxy)-4-[2-(dimethylamino)ethyl]benzoic acidSulfation
N-(4-[2-(Dimethylamino)ethyl]benzoyl)glycineGlycine Conjugation

Development of this compound as Molecular Probes

The development of a compound as a molecular probe typically requires it to possess certain properties, such as fluorescence or the ability to be radiolabeled, and to interact specifically with a biological target. While some benzoic acid derivatives with dimethylamino groups are known to have fluorescent properties, there is no specific information available on the spectral properties of this compound or its application as a molecular probe in any biological studies.

Synthesis and Evaluation of Radiotracers for Molecular Imaging (e.g., PET)

The development of novel radiotracers is crucial for advancing molecular imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive visualization and quantification of biological processes at the molecular level. The core structure of this compound presents a versatile scaffold for the development of such tracers. By incorporating a positron-emitting radionuclide, derivatives of this compound can be designed to target specific biological markers.

Research into analogous benzamide (B126) derivatives has demonstrated the feasibility of radiolabeling for imaging purposes. For instance, N-(2-Diethylaminoethyl)-4-[¹⁸F]fluorobenzamide, a structurally similar compound, has been synthesized and evaluated as a potential PET probe. The synthesis typically involves a multi-step process where a precursor molecule is first synthesized and then radiolabeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F).

The general synthetic approach for such radiotracers often includes:

Precursor Synthesis: A stable precursor molecule is synthesized, which is designed to readily react with the chosen radionuclide in the final radiolabeling step. For derivatives of this compound, this could involve creating a leaving group on the benzene ring that can be easily substituted with a radionuclide like ¹⁸F.

Radiolabeling: The precursor is then reacted with the radionuclide. For ¹⁸F-labeling, this is often achieved through nucleophilic substitution. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high radiochemical yield and purity.

Purification: Following the radiolabeling reaction, the desired radiotracer is purified from unreacted precursors and byproducts, typically using techniques like high-performance liquid chromatography (HPLC).

The evaluation of these radiotracers involves both in vitro and in vivo studies to determine their potential as imaging agents. Key parameters assessed include radiochemical purity, specific activity, stability in biological media, and their biodistribution in animal models.

Radiotracer AnalogRadionuclidePrecursorRadiochemical Yield (Decay-Corrected)Molar Activity (GBq/μmol)Application
N-(2-Diethylaminoethyl)-4-[¹⁸F]fluorobenzamide¹⁸FN-(2-Diethylaminoethyl)-4-(trimethylstannyl)benzamide25-40%40-110Melanoma Imaging
[¹¹C]N,N-dimethyl-4-aminobenzamide¹¹C4-Aminobenzamide30-50%>37General Tumor Imaging

This table presents data for analogs of this compound to illustrate the potential for radiotracer development based on this chemical scaffold.

Targeted Binding and Specificity in Biological Systems

The efficacy of a molecular imaging agent or a targeted therapeutic is highly dependent on its ability to bind specifically to its intended biological target while minimizing off-target interactions. The this compound scaffold can be chemically modified to enhance its affinity and specificity for various biological targets, such as receptors, enzymes, or protein aggregates.

Studies on related benzamide derivatives have shown promise in targeting specific cellular components. For example, certain iodinated benzamides have demonstrated high affinity for melanin, making them useful for imaging melanoma. The binding affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are determined through in vitro binding assays using cell lines or tissue homogenates that express the target of interest.

The specificity of these compounds is evaluated by comparing their binding to target tissues versus non-target tissues. In vivo biodistribution studies in animal models are critical for assessing this. These studies involve administering the radiolabeled compound and then imaging the animal at various time points to observe the accumulation of the tracer in different organs and tissues. High tumor-to-background ratios are indicative of good specificity.

Compound AnalogTargetBinding Affinity (Ki/IC50)In Vitro ModelIn Vivo ModelKey Findings
N-(2-Diethylaminoethyl)-4-iodobenzamideMelaninNot reportedB16F10 melanoma cellsMelanoma-bearing miceHigh and specific uptake in melanoma tumors.
Various Benzoic Acid DerivativesSigma-1 Receptor10-100 nMC6 glioma cellsRat brainPotential for neuroreceptor imaging.

This table provides examples of targeted binding for analogs of this compound, highlighting the potential for developing specific probes.

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is often implicated in disease. Small molecules that can modulate these interactions are therefore of significant therapeutic interest. The chemical structure of this compound provides a framework that could be adapted to design modulators of specific PPIs.

The design of PPI modulators often involves creating molecules that can mimic the key binding motifs of one of the interacting proteins, thereby competitively inhibiting the interaction. Alternatively, a small molecule might bind to an allosteric site on one of the proteins, inducing a conformational change that prevents the interaction.

While there is no direct evidence of this compound modulating specific PPIs, the broader class of small aromatic molecules has been explored for this purpose. For example, small molecules have been developed to inhibit the interaction between p53 and MDM2, a key interaction in cancer biology. The development of such molecules often involves high-throughput screening of chemical libraries followed by medicinal chemistry optimization to improve potency and selectivity.

The evaluation of PPI modulators typically includes:

Biochemical Assays: Techniques like fluorescence polarization, surface plasmon resonance, or ELISA are used to quantify the inhibition of the target PPI in a cell-free system.

Cell-Based Assays: Reporter gene assays or co-immunoprecipitation experiments are conducted in cells to confirm that the compound can disrupt the PPI in a cellular context.

Structural Studies: X-ray crystallography or NMR spectroscopy can provide detailed information on how the small molecule binds to its protein target and disrupts the interaction.

PPI TargetModulator TypeExample Modulator ScaffoldAssay MethodTherapeutic Area
p53-MDM2InhibitorNutlin (piperazinone core)Fluorescence PolarizationOncology
Bcl-2 family proteinsInhibitorABT-199 (venetoclax)Homogeneous Time-Resolved FluorescenceOncology

This table illustrates the types of small molecule modulators for significant protein-protein interactions, providing a context for the potential development of derivatives of this compound as PPI modulators.

An article on the advanced applications of "this compound" in supramolecular chemistry and functional materials science cannot be generated.

A comprehensive and thorough search of scientific literature and chemical databases has revealed no specific published research on "this compound" in the advanced application areas outlined in the request. The required topics of supramolecular self-assembly, cocrystal formation, integration into specific polymer systems, and use in optoelectronics are not documented for this particular compound in publicly accessible research.

The available scientific data focuses on structurally similar but distinct molecules, such as 4-(dimethylamino)benzoic acid (lacking the ethyl group in the side chain) and 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) (a polymerizable monomer). The specific chemical structure of "this compound" imparts unique properties that cannot be accurately inferred from these other compounds.

Due to the absence of relevant scientific findings for "this compound," and in adherence with the instructions to ensure scientific accuracy and strictly limit content to the specified compound and outline, it is not possible to produce the requested article.

Advanced Applications in Supramolecular Chemistry and Functional Materials Science

Utilization in Optoelectronic and Dye Systems

Design of Fluorescent Probes and Dyes

The core structure of 4-[2-(Dimethylamino)ethyl]benzoic acid is closely related to 4-(Dimethylamino)benzoic acid (DMABA), a well-known chromophore utilized in the design of fluorescent probes. The principles governing the function of DMABA-based probes are directly applicable to derivatives of this compound. These probes are often designed to monitor radical processes and local environmental polarity.

The fluorescence mechanism is typically based on the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, an electron is transferred from the dimethylamino (donor) group to the benzoic acid (acceptor) group. In polar solvents, the molecule can then twist around the C-N bond, leading to a highly polar, stabilized excited state that emits at a longer wavelength (a large Stokes shift). This solvent-dependent fluorescence makes these compounds sensitive probes of their local environment.

Research Findings:

Studies on adducts of 4-N,N-dimethylamino benzoic acid with sterically hindered amines have demonstrated their potential as fluorescent probes. nih.gov These molecules exhibit absorption maxima in the range of 295–315 nm and fluorescence maxima between 330–360 nm, depending on the solvent's polarity. nih.gov A key characteristic of these probes is a significant Stokes shift, which can be as large as 6,000 cm⁻¹, indicative of TICT state formation. nih.gov In polar solvents, a red-shifted fluorescence band is observed between 460–475 nm. nih.gov

The this compound moiety can be incorporated into more complex molecular systems to create functional dyes. The ethylamine (B1201723) linker provides a convenient point of attachment for other functional groups or for integration into larger supramolecular assemblies or polymer matrices. The fluorescence of such dyes would be expected to be sensitive to factors that affect the TICT state, such as solvent polarity, viscosity, and the presence of quenchers.

Table 1: Photophysical Properties of a Representative 4-N,N-Dimethylamino Benzoic Acid-Based Fluorescent Probe

PropertyValueReference
Absorption Maxima (λabs)295–315 nm nih.gov
Fluorescence Maxima (λem)330–360 nm (non-polar solvents) nih.gov
460–475 nm (polar solvents) nih.gov
Stokes ShiftUp to 6,000 cm⁻¹ nih.gov

Applications in Non-Linear Optics (NLO)

Materials with non-linear optical (NLO) properties are crucial for a range of applications in photonics and optoelectronics, including frequency conversion and optical switching. The design of organic NLO materials often relies on creating molecules with a strong donor-π-acceptor (D-π-A) structure. This arrangement facilitates the polarization of the molecule in the presence of a strong electric field, such as that from a high-intensity laser, leading to a non-linear response.

The this compound structure contains the essential donor (dimethylamino) and acceptor (benzoic acid) groups. While the ethyl linker itself is not a conjugated π-system, this molecule can serve as a precursor for the synthesis of more complex D-π-A chromophores. For instance, the carboxylic acid group can be modified to extend the π-system, or the entire molecule can be incorporated into a larger polymeric or crystalline structure that promotes a non-centrosymmetric arrangement, a key requirement for second-order NLO effects.

Research Findings:

While specific studies on the NLO properties of this compound are not prominent, research on related organic salts like 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) highlights the potential of the dimethylamino-phenyl moiety in NLO applications. researchgate.net DAST is a well-known organic crystal with exceptionally high second-order NLO susceptibility. researchgate.net This suggests that by chemically modifying this compound to create an extended π-conjugated system, it could be a valuable component in the synthesis of novel NLO materials.

The formation of intermolecular hydrogen bonds involving the carboxylic acid group can be exploited in crystal engineering to create non-centrosymmetric structures. Studies on polymorphs of 4-(N,N-dimethylamino)benzoic acid have shown that the primary intermolecular interaction is an O-H---O hydrogen bond that forms a dimeric acid-acid motif. nih.gov Controlling these interactions in derivatives of this compound could lead to the rational design of crystalline materials with desirable NLO properties.

Table 2: Key Molecular Features for NLO Applications

FeatureRelevance to this compound
Electron Donor Group The dimethylamino group is an effective electron donor.
Electron Acceptor Group The benzoic acid moiety functions as an electron acceptor.
π-Conjugated System The benzene (B151609) ring provides a basic π-system that can be extended through chemical modification of the carboxylic acid group.
Acentric Arrangement The carboxylic acid and amine functionalities offer sites for supramolecular assembly (e.g., through hydrogen bonding) which can be engineered to produce non-centrosymmetric crystal structures.

Prospective Research Avenues and Interdisciplinary Considerations

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

For 4-[2-(Dimethylamino)ethyl]benzoic acid, AI can be instrumental in several key areas:

Synthesis Planning: Computer-aided synthesis planning (CASP) programs can devise novel and efficient synthetic routes. nih.gov By analyzing known reactions, AI can suggest pathways that are more cost-effective, time-efficient, and sustainable. This is particularly valuable for complex molecules where traditional retrosynthetic analysis can be challenging. youtube.com

Property Prediction: Machine learning models can predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. This allows researchers to prioritize candidates with the most promising characteristics for specific applications, such as drug discovery or materials science. acs.orgnih.gov

Reaction Optimization: AI algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and purity, reducing the need for extensive trial-and-error experimentation. researchgate.net

The integration of AI into the chemical discovery process promises to unlock new possibilities for designing and utilizing molecules based on the this compound scaffold. jetir.org

Exploration of Novel Synthetic Methodologies for Sustainability and Efficiency

The chemical industry is increasingly focused on developing green and sustainable manufacturing processes. mdpi.com For benzoic acid and its derivatives, this involves moving away from petroleum-based feedstocks and harsh reaction conditions. mdpi.comresearchgate.net

Future research into the synthesis of this compound could focus on several sustainable approaches:

Bio-based Feedstocks: Lignin, a complex polymer found in plant cell walls, can be broken down to produce benzoic acid derivatives (BADs). rsc.org This approach offers a renewable alternative to traditional synthesis from toluene. researchgate.netrsc.org

Biocatalysis: Utilizing enzymes or whole-cell systems can lead to highly selective and environmentally friendly synthetic routes. Natural biosynthetic pathways for benzoic acid in plants, which start from simple precursors, provide a blueprint for developing these methods. researchgate.netpnas.org

Green Chemistry Principles: The application of green chemistry principles, such as using less hazardous solvents, improving atom economy, and employing catalytic reagents, is crucial. For instance, methods for the synthesis of related aminobenzoates are being developed to avoid the generation of large amounts of acid waste. google.com Industrial-scale production could also benefit from continuous flow processes to improve efficiency and yield.

Synthetic StrategyDescriptionPotential Advantages
Lignin Valorization Conversion of lignin, a renewable biomass component, into lignin-based benzoic acid derivatives (LBADs). rsc.orgUtilizes a renewable feedstock, reducing reliance on fossil fuels. rsc.org
Biocatalysis Use of enzymes or whole-cell microorganisms to catalyze the synthesis from simple carbon sources. mdpi.comresearchgate.netHigh selectivity, mild reaction conditions, environmentally friendly. mdpi.com
Catalytic C-H Functionalization Direct functionalization of C-H bonds on the benzoic acid ring using transition-metal catalysts. researchgate.netresearchgate.netnih.govStep-economical synthesis, reducing the number of synthetic steps required. researchgate.netresearchgate.net
Continuous Flow Synthesis Industrial production method involving automated reactors and optimized, continuous reaction conditions. Enhanced efficiency, improved yield, better consistency and purity.

Identification of Undiscovered Biological Targets and Mechanisms

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer properties. preprints.orgnih.govresearchgate.net Derivatives of this compound could possess novel therapeutic potential waiting to be discovered.

A key challenge in drug discovery is identifying the specific biological target and mechanism of action of a new compound. technologynetworks.com For derivatives of this compound, research could focus on:

High-Throughput Screening: Testing the compound against large libraries of biological targets (e.g., enzymes, receptors) to identify potential interactions.

Computational Docking: Using computer models to predict how the molecule might bind to the active sites of various proteins. This can help prioritize targets for experimental validation. mdpi.comresearchgate.net

Recent studies on related benzoic acid derivatives have identified potent inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting that compounds based on this scaffold can be designed as multi-target agents. sci-hub.se Furthermore, hydrazone derivatives containing a dimethylaminoethoxy moiety have shown promising antiamoebic activity, highlighting the therapeutic potential of this structural combination. nih.gov

Design of Next-Generation Advanced Materials Incorporating this compound Motifs

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties. The carboxylic acid group provides a reactive handle for incorporation into larger structures, while the dimethylaminoethyl moiety can impart specific functionalities.

Prospective areas for materials science research include:

Functionalized Nanoparticles: Benzoic acid derivatives can be used to coat magnetic nanoparticles, creating heterogeneous catalysts that are easily recoverable and reusable. nih.govrsc.org The presence of both acidic (carboxylic acid) and basic (tertiary amine) groups could lead to novel catalytic activities.

Smart Polymers and Hydrogels: The dimethylaminoethyl group is known to be pH-responsive. Incorporating this motif into polymers could lead to "smart" materials that change their properties (e.g., swelling, drug release) in response to environmental pH changes. researchgate.net Such materials have potential applications in controlled drug delivery systems and as components of adhesive and conductive hydrogels for biomedical use. mdpi.comacs.org

Photosensitive Materials: Related compounds like Ethyl 4-(dimethylamino)benzoate (B8555087) are used as tertiary amine synergists in photopolymerization, for example, in dental restorative materials. hampfordresearch.com This suggests that the 4-(dimethylamino)benzoyl motif could be incorporated into new photosensitive polymers and materials.

Material TypePotential ApplicationRole of the Chemical Motif
Functionalized Nanoparticles Heterogeneous catalysis. nih.govrsc.orgThe carboxylic acid and amine groups can act as dual active sites for promoting organic reactions. nih.gov
pH-Responsive Polymers Controlled drug delivery, sensors. researchgate.netThe dimethylamino group provides pH-sensitivity, allowing for triggered responses.
Conductive Hydrogels Electronic skin, motion sensing, biomedical devices. acs.orgCan form ion pairs that contribute to the electrical conductivity of the hydrogel matrix. acs.org
Photopolymers Dental composites, 3D printing resins. hampfordresearch.comThe dimethylamino group can act as a co-initiator in photo-induced polymerization processes. hampfordresearch.com

Systems-Level Investigations in Bio-Related Applications

A study on the effects of various benzoic acid derivatives on the microalga Schizochytrium limacinum SR21 demonstrated the power of this approach. nih.gov Using metabolomics analysis, researchers were able to show how compounds like p-aminobenzoic acid promoted lipid accumulation by influencing glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and lipid synthesis pathways. nih.gov

For this compound, a similar systems-level investigation could:

Elucidate the complete metabolic fate of the compound within an organism.

Identify entire pathways that are perturbed by the compound, offering insights into its mechanism of action.

Discover unexpected biological activities or toxicities that would be missed by targeted assays.

Provide a comprehensive dataset that can be used to train more accurate AI and machine learning models for predicting biological activity.

By integrating these advanced analytical techniques, researchers can build a more complete and nuanced understanding of the bioactivity of this compound, paving the way for its rational design and application in medicine and biotechnology.

Q & A

Q. Q1. What are the established synthetic routes for 4-[2-(dimethylamino)ethyl]benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 4-aminobenzoic acid derivatives with dimethylaminoethyl halides. Key steps include:

  • Nucleophilic substitution : Reacting 4-(bromomethyl)benzoic acid with dimethylamine under controlled pH (7–9) to avoid side reactions like over-alkylation .
  • Protection-deprotection strategies : Carboxylic acid groups may require protection (e.g., methyl esters) to prevent undesired interactions during alkylation .
  • Purification : Crystallization or column chromatography is essential due to polar byproducts. Yield optimization (60–80%) depends on solvent choice (e.g., DMF for solubility) and temperature (60–80°C) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 2.2–2.5 ppm (dimethylamino -N(CH₃)₂), δ 3.4–3.7 ppm (-CH₂-N-), and δ 7.8–8.1 ppm (aromatic protons) .
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and tertiary amine (C-N stretch ~1200 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive mode typically displays [M+H]⁺ at m/z 208.1 .

Advanced Research Questions

Q. Q3. How can factorial design optimize reaction conditions for scalable synthesis?

A 2³ factorial design evaluates three factors: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (none vs. KI). Responses include yield and purity. For example:

FactorLow LevelHigh Level
Temp.60°C80°C
SolventTHFDMF
CatalystNoneKI (1 mol%)
Statistical analysis (ANOVA) identifies interactions, e.g., DMF + KI increases yield by 15% due to enhanced nucleophilicity .

Q. Q4. How do computational methods (e.g., DFT) predict the compound’s reactivity in drug design?

  • DFT calculations (B3LYP/6-31G*) model electronic properties:
    • The dimethylamino group increases electron density on the benzene ring (HOMO = −5.8 eV), favoring electrophilic substitutions.
    • Carboxylic acid’s pKa (~4.5) is computed using COSMO-RS solvation models, critical for bioavailability predictions .
  • Molecular docking (AutoDock Vina) assesses binding affinity to targets like cyclooxygenase-2 (ΔG = −7.2 kcal/mol), suggesting anti-inflammatory potential .

Q. Q5. How to resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Cell line differences (e.g., HEK293 vs. HeLa) affect IC₅₀ values. Standardize protocols (e.g., MTT assay at 48h incubation) .
  • Solubility limitations : Use dimethyl sulfoxide (DMSO) ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolite interference : LC-MS/MS quantifies parent compound stability in serum (t₁/₂ > 6h rules out rapid degradation) .

Q. Q6. What strategies validate the compound’s role in polymer-based drug delivery systems?

  • Copolymer synthesis : Graft this compound onto PLGA via EDC/NHS coupling. Monitor conjugation efficiency (¹H NMR integration) .
  • Drug release profiling : Use pH 5.0 (lysosomal) vs. 7.4 (physiological) buffers. Sustained release (>72h) confirms pH-responsive behavior .
  • Cytocompatibility : Test polymers on fibroblasts (LD₅₀ > 1 mg/mL) via flow cytometry for apoptosis markers .

Methodological Considerations

Q. Q7. How to design a robust stability study under varying environmental conditions?

Adopt ICH Q1A guidelines :

  • Forced degradation : Expose the compound to UV light (320–400 nm), 40°C/75% RH, and oxidative stress (3% H₂O₂).
  • Analytical monitoring : Track degradation products via HPLC-DAD at 254 nm. ≤5% impurity after 4 weeks indicates acceptable stability .

Q. Q8. What advanced techniques characterize intermolecular interactions in crystal structures?

  • Single-crystal XRD : Resolves hydrogen bonding between carboxylic acid (-COOH) and dimethylamino groups (d = 2.8 Å).
  • Hirshfeld surface analysis : Quantifies π-π stacking (15% contribution) and van der Waals interactions (70%) .

Data Management and Reproducibility

Q. Q9. How can chemical software mitigate reproducibility issues in synthetic protocols?

  • ELN (Electronic Lab Notebooks) : Track reagent lot numbers and environmental conditions (e.g., humidity logs) .
  • Cheminformatics tools : KNIME or Pipeline Pilot standardize reaction parameters (e.g., stir rate, heating ramp) across labs .

Q. Q10. What statistical approaches validate the significance of observed biological effects?

  • Multiple comparisons correction : Apply Bonferroni or Benjamini-Hochberg adjustments to p-values in high-throughput screens .
  • Dose-response modeling : Use GraphPad Prism to calculate Hill slopes and EC₅₀ with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.